lithium;4-tert-butyl-1H-naphthalen-1-ide
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Overview
Description
Lithium;4-tert-butyl-1H-naphthalen-1-ide is a compound that belongs to the class of lithium naphthalenides. These compounds are known for their strong reducing properties and are widely used in various chemical reactions and industrial applications. The presence of the tert-butyl group in the naphthalene ring enhances the stability and reactivity of the compound.
Preparation Methods
The synthesis of lithium;4-tert-butyl-1H-naphthalen-1-ide typically involves the reaction of metallic lithium with 4-tert-butyl-1H-naphthalene in a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the formation of the desired product .
Chemical Reactions Analysis
Lithium;4-tert-butyl-1H-naphthalen-1-ide undergoes various types of chemical reactions, including:
Reduction Reactions: It acts as a strong reducing agent and can reduce a wide range of organic and inorganic compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.
Oxidation Reactions: Although less common, it can undergo oxidation under specific conditions to form corresponding naphthalene derivatives.
Common reagents used in these reactions include halides, ketones, and esters. The major products formed depend on the specific reaction conditions and the nature of the reactants .
Scientific Research Applications
Lithium;4-tert-butyl-1H-naphthalen-1-ide has several scientific research applications:
Chemistry: It is used as an initiator in anionic polymerizations to synthesize well-defined polymer structures.
Biology: The compound’s reducing properties are utilized in various biochemical assays and experiments.
Mechanism of Action
The mechanism of action of lithium;4-tert-butyl-1H-naphthalen-1-ide involves the transfer of electrons from the lithium atom to the target molecule. This electron transfer process reduces the target molecule, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the reactants .
Comparison with Similar Compounds
Lithium;4-tert-butyl-1H-naphthalen-1-ide can be compared with other lithium naphthalenides, such as lithium;1H-naphthalen-1-ide and lithium;2-tert-butyl-1H-naphthalen-1-ide. The presence of the tert-butyl group in the 4-position enhances the stability and reactivity of the compound compared to its analogs. This makes it a more effective reducing agent and a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
918411-12-8 |
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Molecular Formula |
C14H15Li |
Molecular Weight |
190.2 g/mol |
IUPAC Name |
lithium;4-tert-butyl-1H-naphthalen-1-ide |
InChI |
InChI=1S/C14H15.Li/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13;/h4-7,9-10H,1-3H3;/q-1;+1 |
InChI Key |
OGYGBLCWIJJZII-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC(C)(C)C1=CC=[C-]C2=CC=CC=C21 |
Origin of Product |
United States |
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